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Compound of Interest

Compound Name: Di-p-tolyl sulphide

Cat. No.: B1580934

Audience: Researchers, scientists, and drug development professionals.

Introduction: Di-p-tolyl sulfide, also known as 4,4'-dimethyldiphenyl sulfide, is an organosulfur
compound with the chemical formula C14aH14S.[1] Its characterization is crucial for quality
control, reaction monitoring, and regulatory submissions in various research and development
settings. These application notes provide a comprehensive overview of the analytical
techniques and detailed protocols for the thorough characterization of di-p-tolyl sulfide.

Physicochemical Properties

A summary of the key physicochemical properties of di-p-tolyl sulfide is presented below.
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Property Value Reference
CAS Number 620-94-0 [1][2]
Molecular Formula C14H14S [1][2]
Molecular Weight 214.33 g/mol [11[2]
Appearance Wh'ite to light yellow crystalline (3]

solid
Melting Point 55-57.3 °C [1][41[5]
Boiling Point 179 °C at 11 mmHg [4]

Soluble in non-polar organic
Solubility solvents like benzene and [1]

chloroform.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of di-p-tolyl
sulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the
hydrogen (*H) and carbon (*3C) atoms within the molecule.

Quantitative Data Summary:
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Chemical Shift . .
Nucleus Multiplicity Assignment
(ppm)
Aromatic protons
H ~7.37 Doublet ortho to the sulfur
atom
Aromatic protons
H ~7.09 Doublet meta to the sulfur
atom
H ~2.30 Singlet Methyl group protons

Aromatic and methyl
carbons (Specific
shifts require

13C
experimental
determination or

prediction)

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument.
Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of di-p-tolyl sulfide in approximately 0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube.

e Instrumentation:
o Spectrometer: 300-600 MHz NMR spectrometer.
o Probe: Standard broadband or inverse detection probe.
o Temperature: 298 K.

¢ Acquisition Parameters:

o Pulse Program: Standard single-pulse experiment (e.g., 'zg30").
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[e]

Number of Scans: 16-64 scans for good signal-to-noise ratio.

o

Relaxation Delay (d1): 1-5 seconds.

[¢]

Acquisition Time: 2-4 seconds.

[¢]

Spectral Width: A range covering 0-10 ppm is typically sufficient.

» Data Processing:

[e]

Apply a Fourier transform to the free induction decay (FID).

[e]

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,
CDCls at 7.26 ppm).

o

o Integrate the signals to determine the relative number of protons.
Experimental Protocol: 13C NMR Spectroscopy

o Sample Preparation: Use the same sample prepared for *H NMR. A higher concentration
(20-50 mg) may be required for a better signal-to-noise ratio.

¢ |nstrumentation: Same as for *H NMR.

e Acquisition Parameters:

o

Pulse Program: Standard proton-decoupled 3C experiment (e.g., 'zgpg30').

[¢]

Number of Scans: 1024 or more scans may be necessary due to the low natural

abundance of 13C.

[¢]

Relaxation Delay (d1): 2-5 seconds.

[¢]

Spectral Width: A range covering 0-200 ppm.

o Data Processing: Similar to *H NMR processing. The solvent peak can be used for chemical
shift calibration (e.g., CDCls at 77.16 ppm).
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Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of di-
p-tolyl sulfide, confirming its elemental composition.

Quantitative Data Summary:

Technique m/z Value Interpretation

Electron lonization (EI-MS) 214.33 Molecular lon [M]*

) ) [M]*, confirming the elemental
High-Resolution MS (HRMS) 214.0816 -
composition of C14H14S

Note: Fragmentation patterns can provide further structural information.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Dissolve a small amount of di-p-tolyl sulfide in a volatile organic solvent
(e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

e |nstrumentation:

o Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm X
0.25 pm).

o Mass Spectrometer: Quadrupole or time-of-flight (TOF) analyzer with an electron
ionization (EI) source.

e GC Parameters:
o Injector Temperature: 250 °C.

o Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a
rate of 15 °C/min, and hold for 5 minutes.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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o Injection Volume: 1 pL with a split ratio of 20:1.

e MS Parameters:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 400.
o Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.

o Data Analysis: Identify the peak corresponding to di-p-tolyl sulfide in the total ion
chromatogram and analyze its mass spectrum for the molecular ion and characteristic
fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on the
absorption of infrared radiation.

Quantitative Data Summary:

Wavenumber (cm~2) Vibration Type Functional Group
~3050-3000 C-H stretch Aromatic
~2920 C-H stretch Methyl
~1590, 1490 C=C stretch Aromatic ring
para-disubstituted aromatic
~810 C-H bend ]
ring
~690 C-S stretch Thioether

Note: The exact peak positions can vary based on the sample preparation method.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
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e Sample Preparation:

o Solid (KBr Pellet): Mix a small amount of di-p-tolyl sulfide with dry potassium bromide
(KBr) powder and press into a thin, transparent pellet.

o Melt: Place a small amount of the solid on a salt plate (e.g., NaCl or KBr) and gently heat
until it melts to form a thin film.[2][6]

e Instrumentation:

o FTIR Spectrometer: Equipped with a deuterated triglycine sulfate (DTGS) or mercury
cadmium telluride (MCT) detector.

e Acquisition Parameters:
o Spectral Range: 4000-400 cm™1.
o Resolution: 4 cm~1.
o Number of Scans: 16-32 scans.

o Data Processing: Perform a background scan (with an empty sample holder or pure KBr
pellet) and subtract it from the sample spectrum. Identify and label the characteristic
absorption bands.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule,
which are characteristic of the aromatic system.

Quantitative Data Summary:

Wavelength (Amax) Solvent Electronic Transition

T — Tt* transitions of the
~250-280 nm Ethanol or Hexane o
aromatic rings

Experimental Protocol: UV-Vis Spectroscopy
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o Sample Preparation: Prepare a dilute solution of di-p-tolyl sulfide in a UV-transparent solvent
(e.g., ethanol, hexane, or cyclohexane) in a quartz cuvette. The concentration should be
adjusted to yield an absorbance between 0.2 and 0.8 at the Amax.

e Instrumentation:

o UV-Vis Spectrophotometer: Double-beam instrument is preferred.
e Acquisition Parameters:

o Wavelength Range: Scan from 200 to 400 nm.

o Scan Speed: Medium.

» Data Analysis: Record the absorbance spectrum and identify the wavelength of maximum
absorbance (Amax). Use the pure solvent as a blank for baseline correction.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of di-p-tolyl sulfide and for
separating it from impurities or related compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of di-p-tolyl
sulfide.

Experimental Protocol: Reversed-Phase HPLC

o Sample Preparation: Dissolve an accurately weighed amount of di-p-tolyl sulfide in the
mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately
0.1-1.0 mg/mL. Filter the solution through a 0.45 um syringe filter.

e Instrumentation:
o HPLC System: Equipped with a pump, autosampler, column oven, and a UV detector.

o Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 um patrticle size).
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o Chromatographic Conditions:

o

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

Flow Rate: 1.0 mL/min.

[¢]

o

Column Temperature: 30 °C.

[e]

Injection Volume: 10 pL.

Detection: UV at 254 nm.

(¢]

o Data Analysis: Integrate the peak corresponding to di-p-tolyl sulfide to determine its retention
time and peak area. Purity can be assessed by calculating the area percentage of the main
peak relative to the total area of all peaks.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds like di-p-tolyl sulfide.
Experimental Protocol: Gas Chromatography with Flame lonization Detection (GC-FID)

o Sample Preparation: Prepare a solution of di-p-tolyl sulfide in a volatile organic solvent (e.g.,
dichloromethane, acetone) at a concentration of about 1 mg/mL.

e Instrumentation:
o Gas Chromatograph: Equipped with a flame ionization detector (FID).

o Column: A non-polar or medium-polarity capillary column (e.g., HP-5, DB-5, or equivalent,
30 m x 0.32 mm x 0.25 pm).

o Chromatographic Conditions:
o Injector Temperature: 250 °C.

o Detector Temperature: 280 °C.
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o Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10
°C/min, and hold for 5 minutes.

o Carrier Gas: Nitrogen or Helium at a flow rate of 1-2 mL/min.

o Injection Volume: 1 pyL with a split ratio of 50:1.

o Data Analysis: Determine the retention time and peak area of di-p-tolyl sulfide. Purity is
calculated based on the area percentage.

Thermal Analysis

Thermal analysis techniques provide information about the physical properties of di-p-tolyl
sulfide as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and purity of di-p-tolyl sulfide.
Experimental Protocol: Differential Scanning Calorimetry

o Sample Preparation: Accurately weigh 2-5 mg of di-p-tolyl sulfide into an aluminum DSC pan
and seal it.

e Instrumentation:
o Differential Scanning Calorimeter.
e Acquisition Parameters:
o Temperature Program: Heat the sample from 25 °C to 100 °C at a rate of 10 °C/min.
o Atmosphere: Inert atmosphere, such as nitrogen, with a purge gas flow rate of 50 mL/min.

» Data Analysis: Analyze the resulting thermogram to determine the onset and peak
temperature of the melting endotherm. The sharpness of the peak is an indicator of purity.

Visualizations
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Experimental Workflow for Characterization
Caption: General workflow for the analytical characterization of di-p-tolyl sulfide.
Relationship between Analytical Techniques and Information

Caption: Relationship between analytical techniques and the information they provide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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